molecular formula C18H17N5O B12227967 6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12227967
M. Wt: 319.4 g/mol
InChI Key: NQBSDKNCEHGNED-UHFFFAOYSA-N
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Description

6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring linked to two pyridine rings, each substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are meticulously controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the cyano groups and the piperidine ring, which can form hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its dual pyridine rings and the specific positioning of the cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H17N5O/c19-9-14-5-6-21-18(8-14)24-13-16-2-1-7-23(12-16)17-4-3-15(10-20)11-22-17/h3-6,8,11,16H,1-2,7,12-13H2

InChI Key

NQBSDKNCEHGNED-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)COC3=NC=CC(=C3)C#N

Origin of Product

United States

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